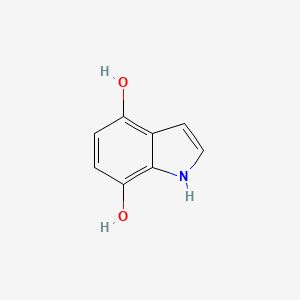

1H-indole-4,7-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-4,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-1-2-7(11)8-5(6)3-4-9-8/h1-4,9-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFIMPKKNQAIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization Techniques in 1h Indole 4,7 Diol Research

Vibrational Spectroscopy Applications for Investigating Molecular Structure

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental for identifying the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. nih.govnih.gov In the context of indole (B1671886) chemistry, FT-IR is instrumental in confirming the presence of the characteristic N-H and C-H bonds of the indole ring, as well as substituents. For 1H-indole-4,7-diol, the FT-IR spectrum is expected to be dominated by the stretching vibrations of the two hydroxyl (-OH) groups and the pyrrole (B145914) N-H group.

The O-H stretching vibrations from the phenolic hydroxyl groups at positions 4 and 7 typically appear as a broad and strong band in the region of 3500–3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibration of the indole ring is expected around 3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are anticipated in the 3100–3000 cm⁻¹ region. The "fingerprint region" (below 1600 cm⁻¹) will contain a complex series of bands corresponding to C=C aromatic ring stretching, C-N stretching, C-O stretching, and in-plane and out-of-plane bending vibrations, which are unique to the substitution pattern of the molecule. researchgate.netresearchgate.net For instance, strong absorptions for aromatic C=C stretching are typically observed around 1626 cm⁻¹ and 1526 cm⁻¹. researchgate.net

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3500–3200 | O-H Stretch (phenolic, H-bonded) | Strong, Broad |

| ~3400 | N-H Stretch (indole) | Medium |

| ~3100–3000 | Aromatic C-H Stretch | Medium to Weak |

| ~1620–1580 | C=C Aromatic Ring Stretch | Medium to Strong |

| ~1480–1440 | C=C Aromatic Ring Stretch | Medium to Strong |

| ~1250–1200 | C-O Stretch (phenolic) | Strong |

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon framework of the indole ring system. In studies of indole and its derivatives like tryptophan, Raman spectroscopy has been used to assign vibrational modes and identify specific bands, such as the Fermi doublet observed in many indole-containing molecules. nih.gov

Table 2: Expected Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~1620 | Aromatic Ring Stretching |

| ~1550 | Aromatic Ring Stretching |

| ~1360 | Indole Ring "Breathing" Mode |

| ~1010 | Aromatic Ring "Breathing" Mode (Trigonal) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Determination

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the indole ring system, the protons have characteristic chemical shifts. youtube.com For this compound, the protons on the pyrrole ring (H2 and H3) and the benzene (B151609) ring (H5 and H6) would appear in distinct regions. The N-H proton of the indole ring typically appears as a broad singlet at a high chemical shift (δ > 10 ppm), while the phenolic O-H protons would also be present, likely as broad singlets, though their position can vary and they are exchangeable with D₂O. youtube.com

The protons at positions 2 and 3 on the pyrrole moiety are expected to appear as doublets of doublets or triplets due to their coupling with each other and, in the case of H3, with the N-H proton. The aromatic protons at positions 5 and 6 would appear as doublets, coupling with each other (ortho-coupling). Their exact chemical shifts would be influenced by the strong electron-donating effect of the adjacent hydroxyl groups.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 (N-H) | >10.0 | Broad Singlet |

| H2 | ~7.0 - 7.2 | Triplet / Doublet of Doublets |

| H3 | ~6.4 - 6.6 | Triplet / Doublet of Doublets |

| H4-OH | Variable (exchangeable) | Broad Singlet |

| H5 | ~6.5 - 6.7 | Doublet |

| H6 | ~6.7 - 6.9 | Doublet |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Position | Expected Chemical Shift (ppm) |

|---|---|

| C2 | ~122 - 125 |

| C3 | ~102 - 105 |

| C3a | ~128 - 131 |

| C4 | ~140 - 145 |

| C5 | ~105 - 110 |

| C6 | ~110 - 115 |

| C7 | ~145 - 150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to the extent of conjugation. The indole ring system has a characteristic UV absorption profile due to its conjugated bicyclic structure. Typically, indole exhibits two main absorption bands, one around 270-290 nm and a stronger one around 210-220 nm.

For this compound, the presence of two hydroxyl groups, which are strong auxochromes (electron-donating groups), is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. nih.gov This is due to the extension of the conjugated system through the lone pairs on the oxygen atoms. Studies on the closely related 5,6-dihydroxyindole (B162784) (DHI) show significant absorption in the 290-320 nm range. researchgate.netacs.org Therefore, this compound is predicted to have its primary absorption maxima at longer wavelengths than indole itself, likely in the 290-310 nm range.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) |

|---|

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For the specific compound this compound, detailed experimental mass spectrometric data, including its fragmentation pattern, is not extensively available in the public domain through standard scientific databases and literature searches.

The molecular formula for this compound is C₈H₇NO₂. This gives it a calculated monoisotopic mass of 149.0477 g/mol . nih.gov In a typical mass spectrometry experiment, this value would correspond to the molecular ion peak [M]⁺.

While specific experimental data for this compound is scarce, analysis of related indole compounds can provide insight into its expected behavior under mass spectrometric conditions. For instance, the mass spectrum of the parent indole (C₈H₇N, molecular weight: 117.15 g/mol ) is well-documented and often shows a prominent molecular ion peak. nist.gov The fragmentation of indole derivatives can be complex, sometimes involving rearrangements of the ring structure. tandfonline.com

In the case of dihydroxyindoles, such as the isomer 5,6-dihydroxyindole, predicted mass spectral data exists. hmdb.cahmdb.ca This predicted data can serve as a guide for what might be expected for this compound, though the exact fragmentation would differ due to the different positions of the hydroxyl groups. The fragmentation of hydroxyindoles would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and hydrogen cyanide (HCN).

A study on a more complex, substituted derivative, 2-(1-hydroxy-2-methylpropyl)-3-(2-hydroxyethyl)-1-methyl-1H-indole-4,7-diol, identified a molecular ion peak and noted fragmentation corresponding to the loss of a water molecule. researchgate.net This suggests that the hydroxyl groups on the this compound core are susceptible to fragmentation.

Without direct experimental evidence, a definitive fragmentation pattern for this compound cannot be detailed. However, based on the general principles of mass spectrometry and data from related compounds, a proposed analysis would anticipate a strong molecular ion peak with subsequent fragmentation influenced by the hydroxyl and indole functionalities.

Table of Predicted and Related Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected/Observed Ions (m/z) | Ion Type | Source |

| This compound | C₈H₇NO₂ | 149.15 | 149 | [M]⁺ (Predicted) | nih.gov |

| Indole | C₈H₇N | 117.15 | 117 | [M]⁺ | nist.gov |

| 5,6-Dihydroxyindole | C₈H₇NO₂ | 149.15 | 149 | [M]⁺ (Predicted) | nih.govhmdb.ca |

| 2-(1-hydroxy-2-methylpropyl)-3-(2-hydroxyethyl)-1-methyl-1H-indole-4,7-diol | C₁₅H₂₁NO₄ | 279.33 | 279.1465 | [M]⁺ | researchgate.net |

| 185 | [M-H₂O]⁺ (Fragment) | researchgate.net |

Theoretical and Computational Chemistry Studies of 1h Indole 4,7 Diol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For complex heterocyclic systems such as indole (B1671886) derivatives, these calculations offer invaluable insights into their geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary method for the computational study of indole and its derivatives due to its favorable balance of accuracy and computational cost. niscpr.res.inmdpi.com DFT methods are used to calculate optimized molecular geometries, harmonic vibrational frequencies, and various electronic properties. researchgate.net Functionals such as B3LYP are commonly employed, often in conjunction with basis sets like 6-31G** or 6-311+G(d,p), to model the electronic structure of these molecules. niscpr.res.inresearchgate.netbohrium.comchemrxiv.org

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. bhu.ac.in The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. bhu.ac.in A smaller gap generally implies higher reactivity. researchgate.net

In indole systems, the HOMO is typically a π-orbital distributed across the bicyclic ring system, while the LUMO is a π*-orbital. The introduction of substituents significantly influences the energies of these orbitals. chemrxiv.orgresearchgate.net For 1H-indole-4,7-diol, the two electron-donating hydroxyl groups on the benzene (B151609) ring are expected to raise the energy of the HOMO and may lower the HOMO-LUMO gap compared to unsubstituted indole, thereby increasing its reactivity. Computational studies on other indole derivatives, such as serotonin (B10506) and melatonin (B1676174) which also contain electron-donating groups, show a decrease in the HOMO-LUMO gap compared to indole. chemrxiv.org This effect is associated with a bathochromic (red) shift in the absorption spectrum. researchgate.net

Table 1: Comparison of Calculated HOMO-LUMO Energy Gaps for Indole and Related Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Indole | -5.06 | -0.12 | 4.94 | chemrxiv.org |

| Serotonin (5-hydroxy-tryptamine) | -4.84 | -0.06 | 4.78 | chemrxiv.org |

| Melatonin | -4.92 | -0.01 | 4.91 | chemrxiv.org |

| Temozolomide (Neutral, Gas) | - | - | 4.40 | researchgate.net |

| Temozolomide (Neutral, DMSO) | - | - | 4.30 | researchgate.net |

Note: Values are from different computational studies and levels of theory, intended for qualitative comparison.

Analysis of the FMOs for this compound would likely show that the HOMO is significantly localized on the electron-rich benzene ring due to the influence of the hydroxyl groups, making this part of the molecule susceptible to electrophilic attack.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. bhu.ac.inresearchgate.net MEP maps illustrate regions of negative electrostatic potential (electron-rich, typically colored red or yellow) and positive electrostatic potential (electron-poor, colored blue). researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the two hydroxyl groups and the nitrogen atom of the pyrrole (B145914) ring, identifying these as the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.netnih.gov Conversely, the hydrogen atoms of the N-H and O-H groups would exhibit strong positive potential, marking them as sites for nucleophilic attack and hydrogen bond donation. researchgate.net The MEP provides a comprehensive picture of how the molecule will interact with other polar molecules and biological receptors. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states. For indole derivatives, these methods can elucidate mechanisms such as oxidation, electrophilic substitution, and polymerization.

The elucidation of a reaction mechanism hinges on identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly those based on Density Functional Theory (DFT), are used to locate these transient structures and calculate their energy, known as the energy barrier or activation energy (ΔG‡). A lower energy barrier corresponds to a faster reaction rate.

While specific transition state analyses for reactions involving this compound are not extensively documented in the reviewed literature, the methodology is well-established for the broader indole class. For instance, studies on the atmospheric oxidation of indole by hydroxyl radicals (•OH) have used DFT to map out addition and hydrogen abstraction pathways. nih.gov These calculations reveal that •OH addition is the dominant pathway. nih.gov Similarly, the decomposition mechanisms of indole at high temperatures have been explored, identifying pathways and energy barriers for the formation of products like HCN and NH3. mdpi.com

For this compound, a similar computational approach would involve:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and an oxidant) and the final products are optimized to find their lowest energy structures.

Transition State Search: Algorithms are used to locate the saddle point (the transition state) on the potential energy surface connecting reactants and products. researchgate.netnih.govijper.org

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a true transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Energy Barrier Calculation: The energy difference between the transition state and the reactants gives the activation energy, which is crucial for understanding reaction kinetics. umaine.edu

A parallel study on 4,7-dihydroxycoumarin (B595064) derivatives used DFT to analyze antiradical mechanisms, showing how calculations can determine reaction energies and activation barriers for different pathways, such as the Hydrogen Atom Transfer (HAT) mechanism. mdpi.com This demonstrates the power of DFT to predict reactivity, a technique directly applicable to studying the antioxidant or reaction pathways of this compound.

Solvent molecules can significantly influence reaction dynamics by stabilizing or destabilizing reactants, products, and transition states. Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. rsc.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this method, a number of individual solvent molecules are included in the calculation along with the solute. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for diols and indoles. researchgate.net

Studies on indole derivatives show that solvent polarity dramatically affects their electronic and fluorescent properties, indicating a substantial change in the dipole moment upon excitation. researchgate.net For a reaction, this translates to differential solvation along the reaction pathway. For example, a polar solvent might preferentially stabilize a charged intermediate or a polar transition state, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. researchgate.net While specific studies on the reaction dynamics of this compound in different solvents were not found, computational modeling remains the primary tool to investigate such phenomena.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies of molecules, which correspond to the absorption bands observed in a UV-Vis spectrum. rsc.orgnih.gov The method can predict the maximum absorption wavelength (λmax) and the intensity of electronic transitions. researchgate.net

For the indole scaffold, the UV-Vis spectrum is characterized by two main absorption bands, denoted as ¹La and ¹Lb. rsc.org The positions of these bands are sensitive to substituent effects and the solvent environment. While TD-DFT studies specifically targeting this compound are not prominent in the literature, research on the closely related eumelanin (B1172464) precursor, 5,6-dihydroxyindole (B162784) (DHI), provides valuable insights. Oxidation of DHI leads to a complex mixture of oligomers with broad visible absorption, which is responsible for the black color of eumelanin. unina.it Computational studies on DHI polymers show a distinct UV band around 314 nm and broad absorption in the visible region. unina.it It is expected that this compound would exhibit similar behavior, with its UV-Vis spectrum being highly dependent on its oxidation state and aggregation.

The typical workflow for predicting a UV-Vis spectrum using TD-DFT is as follows:

Optimize the ground-state geometry of the molecule using DFT.

Perform a TD-DFT calculation on the optimized geometry to compute the vertical excitation energies and oscillator strengths for a number of excited states.

Simulate the spectrum by plotting the oscillator strengths against the calculated wavelengths, often broadened with a Gaussian or Lorentzian function.

The table below shows representative TD-DFT calculation results for a generic indole derivative, illustrating the type of data obtained.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.35 | 285 | 0.08 | HOMO -> LUMO |

| S2 | 4.59 | 270 | 0.15 | HOMO-1 -> LUMO |

| S3 | 5.63 | 220 | 0.45 | HOMO -> LUMO+1 |

This table is illustrative and does not represent experimental data for this compound.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly reliable technique for predicting the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. imist.maresearchgate.net The method calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

The accuracy of GIAO calculations depends on the chosen functional, basis set, and the quality of the input molecular geometry. modgraph.co.uk Studies on hexahydroindoles and various diols have shown that the GIAO method can achieve excellent correlation with experimental data, with root-mean-square errors often below 0.2 ppm for ¹H shifts. imist.maresearchgate.net

For this compound, GIAO calculations would be invaluable for:

Confirming Structure: Matching predicted shifts with experimental data can help confirm the chemical structure and regiochemistry.

Assigning Spectra: Predicted shifts can aid in the unambiguous assignment of complex experimental NMR spectra.

Studying Conformation: NMR shifts are sensitive to molecular conformation, and by calculating shifts for different conformers, one can infer the dominant structure in solution.

Below is an interactive table showing a hypothetical comparison between experimental and GIAO-predicted ¹H NMR chemical shifts for a substituted indole, demonstrating the typical correlation achieved.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| H1 (NH) | 8.10 | 8.15 | -0.05 |

| H2 | 6.52 | 6.48 | 0.04 |

| H3 | 7.20 | 7.25 | -0.05 |

| H5 | 6.95 | 6.90 | 0.05 |

| H6 | 6.80 | 6.83 | -0.03 |

This table is illustrative, based on typical results for indole derivatives, and does not represent specific data for this compound.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand.

Docking Simulation: A search algorithm explores various binding poses of the ligand within the active site of the receptor.

Scoring: A scoring function estimates the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol). More negative values suggest stronger binding.

Analysis of Interactions: The best-scoring poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the complex. researchgate.net

While no docking studies were found for this compound itself, a study on its oxidized form, 1H-indole-4,7-dione , showed that its derivatives fit well into the active site of histone deacetylase 2 (HDAC2), a cancer-related target, with calculated binding energies around -10 kcal/mol. researchgate.net This suggests that the indole-4,7-dione (B1215410) scaffold is a promising starting point for designing enzyme inhibitors. Many other indole derivatives have been successfully modeled as inhibitors of targets like cyclin-dependent kinases (CDKs) and poly (ADP-ribose) polymerases (PARP). mdpi.comijper.org

A hypothetical docking study of this compound into a protein active site would likely reveal the importance of its two hydroxyl groups in forming hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser), while the indole ring could engage in hydrophobic or π-stacking interactions.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| 1H-Indole-4,7-dione derivative | HDAC2 | -10.1 | HIS142, PRO32 | Hydrogen Bond |

| 1H-Indole-4,7-dione derivative | HDAC2 | -10.1 | PHE155, PHE210 | π-π Stacking |

| Indole-based Azine 9 | CDK-5 | -8.34 | LEU83, ILE10 | Hydrophobic |

| Indole-based Azine 9 | CDK-5 | -8.34 | ASP86 | Hydrogen Bond |

Data in this table is derived from studies on 1H-indole-4,7-dione and other indole derivatives to illustrate typical molecular modeling results. nih.govresearchgate.net

In Silico Assessment of Binding Modes for Indole Scaffolds with Biological Macromolecules

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are frequently employed to investigate how indole-based molecules interact with proteins. These in silico techniques predict the binding affinity and orientation of a ligand within the active site of a biological target, providing insights into the molecular basis of its activity.

Studies on related indole compounds, such as 1H-indole-4,7-dione derivatives, offer a glimpse into the potential interactions of the core indole structure. For instance, derivatives of 1H-indole-4,7-dione have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. nih.govresearchgate.net Molecular docking simulations of these derivatives have helped to understand their binding mechanism as reversible competitive inhibitors. nih.gov

In a broader context, the indole scaffold is recognized for its ability to be chemically modified to bind with high affinity to a diverse range of pharmacological targets. researchgate.net In silico simulations have been instrumental in understanding how different substituents on the indole nucleus can alter the binding mode and affinity for receptors. For example, molecular dynamics simulations of indole derivatives targeting the benzodiazepine (B76468) receptor (BzR) have shown that substituents at the 5-position of the indole ring can dictate different binding conformations within the receptor's binding cavity.

Computational screening of indole derivatives against various enzymes, such as cholinesterases and cyclin-dependent kinases (CDKs), has also been performed. These studies utilize molecular docking to predict binding affinities and identify key interactions, such as hydrophobic interactions and hydrogen bonds, between the indole ligand and amino acid residues in the active site of the enzyme.

While direct computational studies on this compound are absent from the available literature, the extensive research on related indole scaffolds highlights the value of in silico methods in drug discovery and molecular biology. Such studies provide a foundational understanding of the structure-activity relationships that govern the interaction of indole-based compounds with their biological targets.

Biological Relevance and Mechanistic Interactions of 1h Indole 4,7 Diol and Its Derivatives in Vitro Focus

Investigations into Antifungal Activity Mechanisms of Indole-4,7-diones

Synthetic 1H-indole-4,7-diones have demonstrated significant in vitro antifungal activity against a range of opportunistic fungal pathogens. numberanalytics.comnih.gov Studies have specifically highlighted their efficacy against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. numberanalytics.comnih.govresearchgate.net The broad-spectrum activity of these compounds suggests their potential as potent antifungal agents. numberanalytics.comnih.gov

Research into various substituted indole (B1671886) derivatives further supports the antifungal potential of this chemical class. For instance, a series of 5,6-bis(arylthio)-1H-indole-4,7-diones displayed moderate to potent activity, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL against various fungi. researchgate.net Similarly, other indole derivatives have shown promising results. Indole-linked triazole derivatives, for example, exhibited excellent antifungal activity against several Candida species. nih.gov The fungicidal effect of certain 1-(1H-indol-3-yl) derivatives has been confirmed against multiple clinical isolates of Candida and against Aspergillus niger ATCC 16404, with MIC values ranging from 0.250 to 1 mg/mL. nih.gov

The following interactive table summarizes the in vitro antifungal activity of select indole derivatives against the specified fungal species.

| Compound Class | Fungal Species | Activity Metric (MIC) | Reference |

| 1H-Indole-4,7-diones | Candida krusei | Good Activity | nih.govresearchgate.net |

| 1H-Indole-4,7-diones | Cryptococcus neoformans | Good Activity | nih.govresearchgate.net |

| 1H-Indole-4,7-diones | Aspergillus niger | Good Activity | nih.govresearchgate.net |

| 5,6-bis(arylthio)-1H-indole-4,7-diones | Candida species | 0.8 - 100 µg/mL | researchgate.net |

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Candida spp. & Aspergillus niger | 0.250 - 1 mg/mL | nih.gov |

| Indole-triazole derivatives | Candida krusei | 3.125 µg/mL | nih.gov |

Note: "Good Activity" is reported where specific MIC values were not provided in the source material.

The antifungal efficacy of indole-4,7-diones and related indole derivatives is significantly influenced by the nature and position of substituents on the indole ring system. Structure-activity relationship (SAR) studies have provided insights into the molecular features that govern their activity.

For a series of 5,6-bis(arylthio)-1H-indole-4,7-diones, specific substitutions were found to be critical for potency. The most active compound against Candida tropicalis featured a chlorine atom on one aryl ring and a hydrogen on the other (R1=Cl, R2=H), with a MIC of 1.6 μg/mL. researchgate.net Generally, for 1H-indole-4,7-dione series, a variety of substitutions including methyl, hydrogen, fluorine, chlorine, bromine, iodine, and methoxy (B1213986) groups resulted in potent antifungal activity with MICs as low as 0.8 μg/mL. researchgate.net

In other indole scaffolds, different structural features have been identified as important. For a set of 1-(1H-indol-3-yl) derivatives, the addition of substituents on either the indole ring or a benzyl (B1604629) tail was found to be crucial for modulating antifungal activity. nih.gov Further studies on indole derivatives designed to combat drug-resistant Candida albicans revealed that the presence of a phenyl group at the 3-position of the indole core was important for their antifungal effect. nih.gov For indole-triazole derivatives, it has been suggested that increased lipophilicity conferred by halogen groups contributes positively to antifungal activity against yeast fungi. nih.gov

Cellular Mechanistic Studies in In Vitro Cancer Models

A primary mechanism for the anticancer activity of many indole derivatives is their ability to interfere with microtubule dynamics, which are crucial for cell division, motility, and shape. nih.gov These compounds often act as tubulin polymerization inhibitors, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which ultimately leads to mitotic arrest and cell death. nih.govtandfonline.com

Several classes of indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov This interaction prevents the formation of the mitotic spindle, a key structure in cell division. For example, indole-based analogues of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor, have been developed. A series of 6- and 7-heterocyclyl-1H-indole derivatives showed potent inhibition of tubulin polymerization. nih.gov Similarly, indole–chalcone derivatives and cyclic-indole derivatives have been identified as potent inhibitors. nih.govmdpi.com One particularly potent cyclic-indole compound, derivative 20 , exhibited a tubulin polymerization inhibition IC₅₀ value of 0.15 µM, which was significantly more potent than the reference compound CA-4. nih.gov

The following table presents the tubulin polymerization inhibitory activity for several indole derivatives from in vitro assays.

| Compound Class / Name | Tubulin Polymerization IC₅₀ | Reference |

| Cyclic-indole derivative 20 | 0.15 ± 0.07 µM | nih.gov |

| Indole derivative 5m | 0.37 ± 0.07 µM | nih.gov |

| 6-heterocyclyl-1H-indole derivative 1k | 0.58 ± 0.06 µM | nih.gov |

| Benzimidazole-indole derivative 9 | 1.5 ± 0.56 µM | nih.gov |

| Quinoline-indole derivative 13 | 2.09 µM | nih.gov |

| Indole-vinyl sulfone derivative | Potent Activity | nih.gov |

| Indole-chalcone derivative 10k | 2.68 ± 0.15 µM | nih.gov |

| Indole-chalcone derivative | Potent Activity | nih.gov |

By disrupting microtubule dynamics, indole derivatives effectively halt the cell cycle, typically at the G2/M phase, which is the stage of mitosis. nih.govtandfonline.com This G2/M arrest is a direct consequence of the cell's mitotic spindle checkpoint being activated due to improperly formed or non-functional mitotic spindles.

In vitro studies across various cancer cell lines have consistently demonstrated this effect. For instance, a cyclic-indole derivative (20 ) was shown to arrest the cell cycle at the G2/M phase in a time- and dose-dependent manner. nih.gov Similarly, a potent indole derivative containing a penta-heterocycle scaffold (10b ) also induced a G2/M phase block in A549 (non-small cell lung cancer) and K562 (chronic myeloid leukemia) cells. tandfonline.com Quantitative analysis of A549 cells treated with this compound showed a significant, dose-dependent increase in the percentage of cells in the G2/M phase. tandfonline.com

While G2/M arrest is the most commonly reported outcome, some indole derivatives can induce arrest at other phases. For example, certain indole-aryl amides were found to cause cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov This suggests that while tubulin inhibition is a major mechanism, other cellular pathways can also be affected.

The table below provides data from a cell cycle analysis of A549 cells treated with indole derivative 10b . tandfonline.com

| Treatment (48h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Untreated Control | 49.03% | 30.33% | 12.77% | tandfonline.com |

| Compound 10b (4 µM) | 38.60% | 27.47% | 24.33% | tandfonline.com |

The ultimate fate of cancer cells following treatment with indole derivatives is often programmed cell death, most notably apoptosis. nih.govscilit.com This is a highly regulated process essential for eliminating damaged or cancerous cells without inducing an inflammatory response. nih.gov Indole compounds can trigger apoptosis through multiple signaling pathways. nih.govnih.gov

Indole derivatives have been shown to induce both the extrinsic and intrinsic apoptotic pathways:

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (like TNF-α or FasL) to death receptors on the cell surface. nih.gov This leads to the activation of a caspase cascade, starting with initiator caspases like caspase-8. nih.gov

Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can cause the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the subsequent executioner caspases. nih.gov Studies have shown that indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, thereby promoting cell death. numberanalytics.com

Mechanistic studies have confirmed that the cell cycle arrest induced by these compounds is often a precursor to apoptosis. nih.gov For example, the same cyclic-indole derivative (20 ) that caused G2/M arrest was also found to induce apoptosis in a time- and dose-dependent manner. nih.gov Similarly, the penta-heterocycle indole derivative 10b was confirmed to induce significant apoptosis in both A549 and K562 cells. tandfonline.com

Interactions with Key Cellular Targets (e.g., DNA Topoisomerases, Histone Deacetylase)

The indole nucleus is a significant scaffold in the development of molecules that interact with crucial cellular macromolecules like DNA and associated enzymes. researchgate.net The capacity of the indole ring's hydrogen bonding groups to form intermolecular connections facilitates binding to DNA, sometimes with sequence specificity. researchgate.net

Certain indole derivatives have been synthesized and evaluated for their ability to interact with DNA and inhibit enzymes such as topoisomerase I. One study focused on new indole derivatives featuring thiazolidine (B150603) and imidazolidine (B613845) rings. nih.gov A specific derivative, 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one, demonstrated a high DNA binding constant (Kb) of 5.69 × 10⁴, although it did not inhibit topoisomerase-I activity in a relaxation assay. nih.gov Conversely, another compound from the same study, 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione, showed potent antitumor activity against a breast cancer cell line (T47D), suggesting an alternative mechanism of action that may involve other cellular targets. nih.gov These findings underscore that the indole core is a key contributor to DNA interaction, with side-chain modifications significantly influencing specific biological activities and enzyme inhibition. nih.gov

In the context of histone deacetylases (HDACs), a high-throughput screening effort identified a series of indole-based compounds as potent and selective inhibitors of SIRT1, a class III histone deacetylase. nih.gov The most effective of these inhibitors displayed IC₅₀ values in the range of 60-100 nM. nih.gov Kinetic studies of these indole derivatives suggest they bind to the enzyme after the release of nicotinamide, thereby preventing the release of the deacetylated peptide and O-acetyl-ADP-ribose, which are the products of the deacetylation reaction. nih.gov Furthermore, some indole acylhydrazone derivatives have been investigated as potential histone deacetylase inhibitors through molecular docking studies, which showed a favorable fit into the HDAC2 active site. researchgate.net

Enzymatic Modulation by Indole Derivatives

Indole-based derivatives have been investigated as modulators of human carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH homeostasis. nih.govtandfonline.com Research into several series of indole derivatives revealed their potential as carbonic anhydrase activators (CAAs). nih.govtandfonline.comunifi.itnih.govresearchgate.net

An enzyme activation assay on human CA isoforms I, II, VA, and VII showed that several indole derivatives act as effective micromolar activators. nih.govtandfonline.com Notably, some of these compounds exhibited promising selectivity for the brain-associated cytosolic isoform hCA VII. nih.govtandfonline.comunifi.itnih.govresearchgate.net Molecular modeling studies have provided a theoretical basis for the interaction between these activators and the hCA VII isoform, explaining their modulatory effects and selectivity. nih.govtandfonline.comnih.govresearchgate.net For instance, the binding pose of one potent activator was modeled within the hCA VII active site, illustrating key interactions. researchgate.net This selective activation of brain-associated CAs suggests potential applications in conditions where enhanced CA activity is desired. nih.govtandfonline.com

Indole derivatives have emerged as a significant class of compounds with inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. petsd.orgbohrium.comingentaconnect.com The development of indole-based α-glucosidase inhibitors is an active area of research. nih.govjksus.org

In vitro studies have confirmed that various novel indole analogs possess efficient α-glucosidase inhibitory activity, with their performance often compared to the standard drug, acarbose. petsd.orgbohrium.com For example, a series of oleanolic acid (OA) indole derivatives demonstrated superior α-glucosidase inhibitory effects, with IC₅₀ values ranging from 4.02 µM to 5.30 µM. nih.gov Mechanistic analyses, including kinetic assays and computational docking, revealed that these derivatives act as mixed-type inhibitors, forming a stable ligand-enzyme complex with α-glucosidase. nih.gov

Other research has explored hybrid molecules, such as those combining indole and 1,2,4-triazole (B32235) moieties, which also showed varying degrees of α-glucosidase inhibition. jksus.org These findings highlight the potential of the indole scaffold in designing potent glycosidase inhibitors. petsd.orgbohrium.com

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical metabolic route for generating NADPH, with Glucose-6-Phosphate Dehydrogenase (G6PD) as its rate-limiting enzyme. frontiersin.orgnih.govmdpi.com Indole derivatives have been studied for their modulatory effects on the key enzymes of this pathway, G6PD and 6-Phosphogluconate Dehydrogenase (6PGD). researchgate.net

In a study investigating new oxindole (B195798) derivatives synthesized from 4,7-dihydro-1H-indole, several compounds were found to inhibit G6PD activity. researchgate.net The most potent of these, an indole derivative labeled as compound 5 , exhibited competitive inhibition with an IC₅₀ of 99 µM and a Kᵢ of 48 µM. Other derivatives showed noncompetitive inhibition. researchgate.net

Interestingly, the effects on 6PGD were different. The same compound 5 that inhibited G6PD acted as an activator of 6PGD, increasing its activity approximately fourfold at a concentration of 250 µM. researchgate.net Another derivative increased 6PGD activity twofold, while a different one inhibited it. researchgate.net This differential modulation of two consecutive enzymes in the PPP by specific indole derivatives highlights the complexity of their biological interactions. researchgate.net

| Compound | Target Enzyme | Effect | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| Derivative 5 | G6PD | Inhibition | 99 | 48 | Competitive |

| Derivative 7 | G6PD | Inhibition | 231 | 369 | Noncompetitive |

| Derivative 12 | G6PD | Inhibition | 304 | 304 | Noncompetitive |

| Derivative 5 | 6PGD | Activation | N/A | N/A | N/A |

| Derivative 7 | 6PGD | Activation | N/A | N/A | N/A |

| Derivative 12 | 6PGD | Inhibition | 209 | N/A | N/A |

This table summarizes the in vitro effects of specific oxindole derivatives on G6PD and 6PGD activity. researchgate.net

Antioxidant Capacity and Mechanisms of Radical Scavenging In Vitro

Compounds with an indole structure are recognized as a significant class of radical scavengers and antioxidants. nih.gov The ability of these molecules to quench free radicals has been demonstrated in various in vitro assays. nih.govresearchgate.netnih.govbibliomed.org

A comprehensive study of twenty-nine different indoles and their analogs using the ABTS•+ (2,2'-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical cation scavenging assay showed that most indole compounds effectively neutralized this radical at physiological pH. nih.gov The antioxidant capacity, measured as Trolox Equivalent Antioxidant Capacity (TEAC), for these indoles ranged from 0.66 to 3.9 mM, often exceeding that of standard antioxidants like Trolox and ascorbic acid. nih.gov The highest antioxidant activities were observed for compounds such as melatonin (B1676174) and 5-hydroxytryptophan. nih.gov

The free radical scavenging potential of plant extracts rich in indole-related compounds and other polyphenols has also been evaluated against radicals like DPPH• (2,2-diphenyl-1-picrylhydrazyl), hydroxyl (•OH), and nitric oxide (NO•). nih.gov The scavenging activity is typically dose-dependent. nih.gov The mechanism of action involves the ability of the indole compounds to donate an electron or hydrogen atom to the free radical, thereby neutralizing it. nih.gov This antioxidant activity is considered biologically significant due to the widespread presence of indoles in biological systems. nih.gov

Biotransformation and Metabolic Pathways in Research Organisms

The biotransformation of indole and its derivatives has been studied in various microorganisms, which serve as valuable research organisms for understanding metabolic pathways. researchgate.netnih.gov Fungi, in particular, have demonstrated the ability to metabolize indole compounds into various hydroxylated derivatives. researchgate.net

For instance, the fungus Aspergillus niger has been used to biotransform tryptophan into 5-hydroxy-tryptophan. researchgate.net This organism can also transform indole into intermediates like 3-hydroxyindole (indoxyl), which can then be further oxidized. researchgate.net In some cases, two molecules of indole are oxidized and dimerized to form the pigment indigo (B80030), with indoxyl being a key intermediate in this process. nih.gov

Another example involves the biotransformation of a synthetic N-substituted 4-oxo-4,5,6,7-tetrahydroindole derivative. Using Aspergillus niger, this compound was converted to a 5-hydroxy derivative, demonstrating the capability of microorganisms to introduce hydroxyl groups onto the indole ring system. researchgate.net These studies show that microbial systems are effective tools for producing hydroxylated indole derivatives and for elucidating the metabolic routes of these compounds. researchgate.net The enzymes responsible for these transformations are often oxygenases that can utilize indole as a substrate. nih.gov

Enzymatic Conversion of Indole to Related Metabolites

The in vitro enzymatic conversion of indole, a key signaling molecule derived from tryptophan metabolism, results in a variety of hydroxylated and oxidized derivatives. A central role in this biotransformation is played by the cytochrome P450 (P450) superfamily of enzymes. These monooxygenases are capable of introducing oxygen atoms into the indole structure at various positions, leading to the formation of several key metabolites.

Studies have demonstrated that human P450 enzymes, particularly CYP2A6, CYP2C19, and CYP2E1, are active in the metabolism of indole. uq.edu.au The primary and most well-documented hydroxylation product is indoxyl (3-hydroxyindole). uq.edu.auresearchgate.net This conversion is a critical first step in the metabolic pathway that can lead to the formation of indigoid pigments like indigo and indirubin (B1684374) through subsequent oxidation and dimerization. uq.edu.au The formation of indoxyl is often a transient step, with the product being rapidly converted to other compounds. uq.edu.au

Besides the C3 position, hydroxylation can also occur at other positions on the indole ring. For instance, P450 enzymes have been shown to produce 6-hydroxyindole. uq.edu.au The formation of oxindole, where the C2 position is oxidized, is another significant metabolic route catalyzed by P450s 2A6, 2E1, and 2C19. uq.edu.au

While direct enzymatic synthesis of 1H-indole-4,7-diol in a single step or as a major product has not been extensively documented in readily available literature, its formation can be postulated through sequential hydroxylation events. The initial hydroxylation of indole could be followed by a second hydroxylation at a different position, a process known for other aromatic compounds. Furthermore, dioxygenase enzymes, which catalyze the incorporation of both atoms of molecular oxygen into a substrate, represent another potential pathway for the formation of dihydroxylated indole intermediates. capes.gov.br For example, indoleamine 2,3-dioxygenase (IDO) is known to catalyze the cleavage of the indole ring, a process that involves di-oxygenated intermediates. nih.gov While IDO's primary substrates are indoleamines, it exhibits some activity towards indole, potentially forming unstable diol intermediates. nih.gov

The table below summarizes the key enzymes involved in the initial enzymatic modifications of indole and the primary products formed.

| Enzyme Family/Subtype | Substrate | Primary Products | Reference |

| Cytochrome P450 2A6 | Indole | Indoxyl (3-hydroxyindole), 6-hydroxyindole, Oxindole, Indigo, Indirubin | uq.edu.au |

| Cytochrome P450 2C19 | Indole | Indoxyl (3-hydroxyindole), Oxindole, Indigo, Indirubin | uq.edu.au |

| Cytochrome P450 2E1 | Indole | Indoxyl (3-hydroxyindole), Oxindole, Indigo, Indirubin | uq.edu.au |

| Indoleamine 2,3-dioxygenase (IDO) | Indole | 2-oxoindole, 3-oxoindole (from unstable diol intermediate) | nih.gov |

Isomerization Pathways of Dihydroxylated Indole Intermediates

The study of the isomerization pathways of dihydroxylated indole intermediates, such as this compound, is challenging due to the inherent instability of these compounds. nih.gov Dihydroxyindoles are highly susceptible to oxidation, which can lead to the formation of quinone species and subsequent polymerization. nih.gov

A well-documented example that provides insight into the reactivity of dihydroxyindoles is 5,6-dihydroxyindole (B162784) (DHI), a key intermediate in the biosynthesis of melanin (B1238610). nih.gov DHI is extremely labile and readily undergoes non-enzymatic, spontaneous oxidative transformation upon exposure to air. nih.gov This process involves the formation of semiquinone radicals and indole-5,6-quinone. nih.gov These reactive intermediates can then rapidly polymerize to form melanin. nih.gov

It is highly probable that other dihydroxylated indole isomers, including the putative this compound, exhibit similar instability. Upon its formation, this compound would likely be in equilibrium with its tautomeric keto forms and be highly prone to oxidation to form indole-4,7-dione (B1215410). This quinone derivative is a known, more stable compound that has been synthesized and studied for its biological activities. nih.gov

The isomerization of dihydroxylated indoles is therefore not a simple rearrangement of hydroxyl groups around the ring but is intrinsically linked to their redox state. The pathway is dominated by oxidation to the corresponding quinone, which is a more stable chemical entity. The transient nature of dihydroxyindoles makes their direct isolation and the characterization of specific isomerization pathways in vitro exceptionally difficult. Any enzymatic or non-enzymatic process that leads to the formation of a dihydroxyindole is likely to be swiftly followed by its oxidation.

The proposed pathway for a generic dihydroxyindole intermediate is outlined below, highlighting the rapid progression to the more stable quinone form.

| Intermediate | Transformation | Product | Driving Factor | Reference |

| This compound | Oxidation | Indole-4,7-dione | High reactivity and susceptibility to oxidation | nih.govnih.gov |

| 5,6-Dihydroxyindole | Oxidation/Polymerization | Melanin | Extreme instability, formation of reactive quinone intermediates | nih.gov |

This inherent reactivity underscores the challenge in studying the specific isomerization pathways of dihydroxylated indoles and suggests that their biological significance may lie in their transient role as precursors to more stable, and often bioactive, quinone-containing molecules.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes to Access Substituted 1H-Indole-4,7-diol Frameworks

The availability of the this compound core and its derivatives is currently a major bottleneck for in-depth biological evaluation. While a substituted derivative, 2-(1-hydroxy-2-methylpropyl)-3-(2-hydroxyethyl)-1-methyl-1H-indole-4,7-diol, has been isolated from natural sources like Elaeagnus umbellata, its synthesis is not reported. researchgate.netresearchgate.net Classical indole (B1671886) syntheses, such as the Fischer or Reissert methods, could theoretically be adapted, but often require harsh conditions and may not be suitable for producing the sensitive dihydroxy pattern. youtube.com

Future research must focus on creating efficient, modular, and sustainable synthetic strategies. Key opportunities include:

Late-Stage C-H Functionalization: Developing methods for the direct and regioselective oxidation of pre-formed indole or indoline (B122111) precursors at the C4 and C7 positions. This would provide a highly convergent and atom-economical route to the desired scaffold.

Domino and Multicomponent Reactions: Designing novel cascade reactions that can rapidly build the substituted indole core from simple, readily available starting materials. Domino reactions, for instance, have been successfully used to construct related 7-hydroxy-dihydro-indole derivatives and offer a powerful strategy for generating molecular complexity in a single step. rsc.org

Flow Chemistry Approaches: Utilizing microreactor technology to control reaction parameters with high precision. This could enable the use of highly reactive intermediates and improve the safety and scalability of synthetic sequences, particularly for oxidation reactions which can be difficult to control in batch processes.

Biocatalytic Synthesis: Engineering enzymes, such as oxygenases or laccases, to perform selective hydroxylations on indole substrates, offering an environmentally benign route to the target compounds.

Advanced Computational Approaches for Predictive Modeling of Reactivity and Biological Activity

Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of this compound-based compounds before committing to laborious synthesis. The hydroquinone (B1673460) moiety within the scaffold suggests a rich redox chemistry that is ripe for computational exploration.

Emerging research should leverage:

Density Functional Theory (DFT): To model the electronic structure, redox potential, and reactivity of the this compound system. DFT calculations can predict key properties like bond dissociation energies of the O-H bonds, ionization potential, and electron affinity, which are crucial for understanding its antioxidant potential and its stability. Such methods have been applied to other heterocyclic systems to predict their chemical reactivity and nonlinear optical (NLO) properties. researchgate.net

Molecular Dynamics (MD) Simulations: To study the interaction of this compound derivatives with biological macromolecules, such as enzymes or receptors, and with lipid membranes. MD simulations can provide insights into binding poses, conformational changes, and the role of water molecules in the binding interface.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: To build predictive models for biological activity. By synthesizing a small, diverse library of derivatives and evaluating their activity, QSAR models can be trained to predict the activity of virtual compounds, guiding the design of more potent and selective molecules. This data-driven approach is increasingly used to navigate complex biological landscapes, such as identifying potential agents against cancer targets. tandfonline.com

| Research Area | Proposed Computational Methodologies | Potential Outcomes |

| Reactivity Prediction | Density Functional Theory (DFT) | Calculation of redox potentials, bond dissociation energies, and frontier molecular orbitals to predict antioxidant capacity and sites of metabolic attack. |

| Biological Target Screening | Molecular Docking (e.g., AutoDock) | Virtual screening of derivative libraries against known protein targets (e.g., kinases, oxidoreductases) to identify potential hits. |

| Binding Dynamics | Molecular Dynamics (MD) Simulations | Elucidation of the stability of ligand-protein complexes, key binding interactions, and conformational dynamics over time. |

| Predictive Bioactivity | QSAR & Machine Learning | Development of models that correlate structural features with biological activity to guide the design of new, optimized derivatives. |

Further Elucidation of Biosynthetic Pathways for Naturally Occurring Dihydroxylated Indoles

The isolation of a complex this compound derivative from Elaeagnus umbellata confirms that nature has evolved enzymatic machinery to produce this scaffold. researchgate.net The general biosynthetic pathway for indoles originates from the amino acid tryptophan. nih.gov However, the specific enzymes responsible for the 4,7-dihydroxylation pattern remain a "black box." Uncovering this pathway is a key research goal.

Future studies should focus on:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Elaeagnus umbellata to identify candidate genes encoding for cytochrome P450 monooxygenases, dioxygenases, or other hydroxylases that show upregulated expression alongside the production of the indole alkaloid.

Heterologous Expression and Enzyme Characterization: Expressing candidate enzymes in a host organism (e.g., E. coli or yeast) and performing in vitro assays with indole or tryptophan-derived substrates to confirm their catalytic function and regioselectivity.

Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-tryptophan) to cultures of the source organism or its tissues to trace the metabolic flow and confirm the intermediates in the biosynthetic pathway. Understanding these natural pathways could pave the way for the biotechnological production of these compounds. nih.gov

Detailed Molecular Mechanistic Studies of this compound and Its Derivatives at a Cellular Level In Vitro

The this compound structure is suggestive of multiple potential biological activities, primarily linked to its redox-active hydroquinone core. This system can undergo oxidation to a reactive quinone, which could be central to its mechanism of action.

Key future in vitro studies should aim to:

Investigate Antioxidant vs. Pro-oxidant Effects: Quantify the ability of the compounds to scavenge reactive oxygen species (ROS) in cellular models. Conversely, investigate their potential to generate ROS, for example through redox cycling, which can be a mechanism for anticancer activity.

Identify Protein Targets: Use chemoproteomic approaches, such as activity-based protein profiling (ABPP), to identify the cellular proteins that covalently bind to the quinone form of the scaffold. This can uncover novel mechanisms of action and biological targets.

Analyze Modulation of Signaling Pathways: Evaluate the effect of these compounds on key cellular signaling pathways. For instance, related indole alkaloids have been implicated in modulating the JAK-STAT pathway, which is critical in cancer and inflammation. tandfonline.com Cell-based reporter assays, western blotting, and phosphoproteomics can be used to map these effects. The dihydroxy substitution pattern on related indole frameworks has also been shown to be important for activities such as the inhibition of amyloid-beta peptide aggregation, suggesting a potential line of inquiry in neurodegenerative disease models. nih.gov

Application of this compound as a Privileged Scaffold for Designing Chemical Probes in Biological Systems

A privileged scaffold is a molecular framework that is able to bind to multiple, often unrelated, biological targets. The indole ring system is a classic example. nih.gov The this compound scaffold can be leveraged as a starting point for the rational design of chemical probes to study cellular processes.

Emerging opportunities in this area include:

Fluorescent Probes for Redox Environments: Attaching a fluorophore to the indole core could create probes whose fluorescent properties change in response to the cellular redox state, allowing for real-time imaging of oxidative stress.

Affinity-Based Probes for Target Identification: Functionalizing the scaffold with a reporter tag (like biotin) and a photoreactive group would enable the capture and subsequent identification of protein targets via photoaffinity labeling, providing a direct method to understand the compound's polypharmacology.

Fragment-Based Drug Discovery (FBDD): Using the this compound core as a starting fragment for screening against protein targets. Hits from fragment screening can then be elaborated and optimized into more potent and selective lead compounds. The hydroxyl groups provide convenient synthetic handles for growing the fragment into the binding pocket.

Q & A

Q. Methodological Answer :

- Synthetic Routes : Utilize bioreductive alkylation or CuBr₂-catalyzed coupling for indole core functionalization, as demonstrated in the synthesis of EO9 (a 1H-indole-4,7-dione derivative) .

- Purity Optimization : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor intermediates via TLC or HPLC. For pH-sensitive derivatives (e.g., fluorescent probes), avoid acidic/basic conditions during purification to prevent degradation .

Advanced: How can researchers resolve contradictions in bioreductive activation efficacy of this compound derivatives across cancer cell lines?

Q. Methodological Answer :

- Mechanistic Profiling : Measure DT-diaphorase activity in cell lines using NADH-dependent reduction assays. Correlate enzyme levels with drug sensitivity (e.g., EO9 showed activation variability linked to DT-diaphorase expression) .

- Hypoxia Mimicry : Use CoCl₂ or chemostatic chambers to simulate tumor hypoxia. Compare bioreduction rates under normoxic vs. hypoxic conditions to identify context-dependent efficacy .

Basic: Which analytical techniques are validated for characterizing this compound derivatives in biological matrices?

Q. Methodological Answer :

- Structural Elucidation : FT-IR spectroscopy (e.g., O-H and C≡C stretching bands at 3200–3400 cm⁻¹ and 2100–2250 cm⁻¹) .

- Quantitative Analysis : UPLC-QTOF or GC-MS for trace detection. For example, 2,4,7,9-tetramethyl-5-decyne-4,7-diol was identified in adhesives using GC-MS .

Advanced: What methodologies assess toxicokinetic parameters of indole-derived diols in human biomonitoring studies?

Q. Methodological Answer :

- Biomonitoring : Develop LC-MS/MS methods for urine or serum analysis. For TMDD (a structurally distinct diol), exposure was quantified via hydrolysis of glucuronide conjugates, with LOD < 0.1 ng/mL .

- DNEL Calculation : Use NOAEL/LOAEL from rodent studies, adjusted with uncertainty factors (e.g., DNEL for TMDD: 0.5 mg/kg bw/day for workers) .

Basic: How to design experiments evaluating pH-dependent fluorescence in indole-derived diols?

Q. Methodological Answer :

- Fluorescence Profiling : Prepare buffered solutions (pH 7.0–9.3) and measure emission spectra (λex = 365 nm, λem = 400–600 nm). For example, isoindoline-4,7-diol derivatives showed pH-sensitive fluorescence due to proton transfer .

- Validation : Compare experimental data with computational models (e.g., DFT calculations for excited-state proton transfer) .

Advanced: What strategies reconcile discrepancies between in vitro and in vivo efficacy of indole-based bioreductive drugs?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.